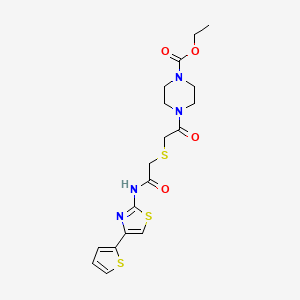

Ethyl 4-(2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related compounds involves reactions with secondary amines, leading to derivatives like N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).

- A convenient synthesis method for related ethyl carboxylate derivatives has been developed, highlighting the flexibility and adaptability of such compounds in organic synthesis (Mohamed, 2021).

Molecular Structure Analysis

- X-ray diffraction studies are commonly used to determine the molecular structure of similar piperazine derivatives (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

- The reactivity of similar compounds with thiourea, leading to N-formylated derivatives, illustrates the diverse chemical reactions that such compounds can undergo (Ledenyova et al., 2018).

- The interaction with various reagents to form new heterocyclic systems indicates the compound's chemical versatility (Youssef et al., 2011).

Physical Properties Analysis

- Analyzing the physical properties of such compounds often involves spectroscopic methods like LCMS, NMR, and IR, providing insights into the compound's structure and stability (Kulkarni et al., 2016).

Chemical Properties Analysis

- Studies on similar compounds reveal their potential as intermediates in the synthesis of biologically active compounds, reflecting the chemical utility of such structures (Abu‐Hashem et al., 2020).

- The reactivity with various chemical reagents indicates a range of possible transformations, which can be used to derive new compounds with distinct properties (Albreht et al., 2009).

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, which share structural similarities with the chemical , were evaluated for antimicrobial, antilipase, and antiurease activities, revealing moderate to good efficacy against various microorganisms and specific enzyme inhibition (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemistry of Iminofurans and Piperazine Derivatives

Vasileva et al. (2018) discuss the decyclization of Ethyl 2-[5-Aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates by secondary amines, including piperazine. This process yields N,N′-disubstituted piperazine derivatives, demonstrating the chemical reactivity and potential for creating structurally diverse molecules (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Novel Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to Ethyl 4-(2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate. These compounds were evaluated for their inhibition of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promising activity and highlighting the potential for novel antitubercular agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Synthesis and Characterization of Carbazole Derivatives

Sharma, Kumar, and Pathak (2014) discuss the synthesis, characterization, and biological evaluation of novel carbazole derivatives, starting from compounds with structural similarities to the chemical of interest. These derivatives were tested for antibacterial, antifungal, and anticancer activities, with some showing significant efficacy. This research underscores the chemical's potential as a precursor for developing bioactive molecules (Sharma, Kumar, & Pathak, 2014).

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting that they may affect the inflammatory response pathway .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities and potential therapeutic applications .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The stability and efficacy of thiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

ethyl 4-[2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S3/c1-2-26-18(25)22-7-5-21(6-8-22)16(24)12-27-11-15(23)20-17-19-13(10-29-17)14-4-3-9-28-14/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBKMEFFZICVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)